molecular formula C11H13Cl B12563060 1-Chloro-2-(pent-1-en-1-yl)benzene CAS No. 214140-59-7

1-Chloro-2-(pent-1-en-1-yl)benzene

Cat. No.: B12563060
CAS No.: 214140-59-7
M. Wt: 180.67 g/mol
InChI Key: XWCFCEVKKNCSJE-UHFFFAOYSA-N
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Description

1-Chloro-2-(pent-1-en-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a pent-1-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-(pent-1-en-1-yl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of benzene with 1-chloropent-1-ene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound often involves large-scale electrophilic aromatic substitution processes. The use of continuous flow reactors and optimized reaction conditions, such as temperature control and efficient mixing, ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-(pent-1-en-1-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, elevated pressure and temperature.

    Substitution: Nucleophiles like OH-, NH2-, typically in polar solvents such as water or ethanol.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: 1-chloro-2-pentylbenzene.

    Substitution: Substituted benzene derivatives with various functional groups.

Scientific Research Applications

1-Chloro-2-(pent-1-en-1-yl)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a starting material for the preparation of various substituted benzene derivatives.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals, including fragrances, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(pent-1-en-1-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atom and the pent-1-en-1-yl group influence the reactivity of the benzene ring, making it susceptible to further chemical modifications. The compound’s effects are mediated through the formation of reactive intermediates, such as carbocations, which facilitate subsequent reactions .

Comparison with Similar Compounds

  • 1-Chloro-2-(prop-1-en-2-yl)benzene
  • 1-Chloro-2-(1-cyclohexen-1-yl)benzene
  • 1-Chloro-4-(prop-1-en-2-yl)benzene

Comparison: 1-Chloro-2-(pent-1-en-1-yl)benzene is unique due to the presence of the pent-1-en-1-yl group, which imparts distinct chemical properties compared to similar compounds with different alkyl or alkenyl substituents.

Properties

CAS No.

214140-59-7

Molecular Formula

C11H13Cl

Molecular Weight

180.67 g/mol

IUPAC Name

1-chloro-2-pent-1-enylbenzene

InChI

InChI=1S/C11H13Cl/c1-2-3-4-7-10-8-5-6-9-11(10)12/h4-9H,2-3H2,1H3

InChI Key

XWCFCEVKKNCSJE-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC1=CC=CC=C1Cl

Origin of Product

United States

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